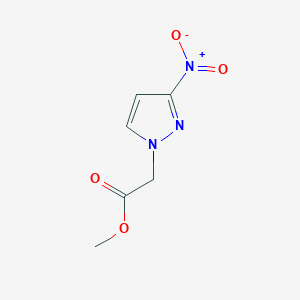

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASFSLMTFIFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate chemical structure and properties

Technical Whitepaper: Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a specialized heterocyclic building block characterized by a pyrazole core substituted with a nitro group at the 3-position and a methyl acetate moiety at the N1-position. This compound serves as a critical intermediate in the synthesis of high-value pharmaceutical candidates, particularly those targeting kinase inhibition and anti-inflammatory pathways, and finds utility in the development of insensitive high-energy density materials (HEDMs). This guide provides a comprehensive technical analysis of its structural properties, synthetic methodologies, and handling protocols, designed to facilitate its integration into advanced research workflows.

Chemical Identity & Structural Analysis

The compound belongs to the class of N-alkylated nitropyrazoles. Its structural integrity is defined by the regiochemistry of the N-alkylation, which dictates its electronic properties and reactivity profile.

Table 1: Chemical Identification Data

| Parameter | Specification |

| IUPAC Name | Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate |

| CAS Number | 1006993-54-9 |

| Molecular Formula | |

| Molecular Weight | 185.14 g/mol |

| SMILES | COC(=O)CN1C=CC(=N1)[O-] |

| Appearance | White to pale yellow crystalline solid |

Structural Considerations: Regioisomerism

The synthesis of this compound involves the alkylation of 3-nitropyrazole. A critical challenge in this chemistry is tautomerism. 3-Nitropyrazole exists in equilibrium with 5-nitropyrazole. Under basic alkylation conditions, two regioisomers are possible:

-

1,3-Isomer (Target): The alkyl group attaches to the nitrogen distal to the nitro group.

-

1,5-Isomer (Byproduct): The alkyl group attaches to the nitrogen adjacent to the nitro group.

Steric hindrance and electronic repulsion from the nitro group typically favor the formation of the 1,3-isomer , but reaction conditions (solvent polarity, base counter-ion) must be optimized to maximize this selectivity.

Physicochemical Profile

Understanding the physical behavior of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is essential for process design and formulation.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Note |

| Melting Point | ~65–85 °C (Typical range for analogs) | Experimental verification recommended per batch. |

| Solubility | Soluble in DMSO, DMF, Acetone, DCM. | Poor solubility in water and hexanes. |

| LogP (Predicted) | ~0.5 – 0.8 | Lipophilic enough for organic extraction but polar due to nitro/ester groups. |

| pKa (Parent) | ~9.8 (for 3-nitropyrazole) | The N-alkylated product has no acidic NH proton. |

| Electronic Character | Electron-deficient ring | The nitro group deactivates the ring towards electrophilic aromatic substitution. |

Synthesis & Manufacturing Protocol

The following protocol outlines a robust method for the synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate via N-alkylation. This route prioritizes safety and regioselectivity.

Reaction Scheme

The synthesis relies on a nucleophilic substitution (

Figure 1: Synthetic pathway illustrating the competitive alkylation leading to the target 1,3-isomer.

Detailed Experimental Procedure

Reagents:

-

3-Nitropyrazole (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

Dimethylformamide (DMF, anhydrous) or Acetonitrile (MeCN)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(15 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the pyrazolate anion. -

Alkylation: Cool the mixture to 0°C using an ice bath. Add methyl bromoacetate (11 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid.[1]

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude residue will likely contain a mixture of isomers. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (start 90:10, ramp to 60:40). The 1,3-isomer (target) typically elutes after the 1,5-isomer due to higher polarity, though this can vary; confirm fractions by NMR.

Analytical Validation

Trust in the synthesized material must be established through rigorous characterization.

Expected 1H NMR Data (

- 7.60–7.80 (d, 1H, Pyrazole-H5): The proton adjacent to the N-alkyl group.

- 6.90–7.10 (d, 1H, Pyrazole-H4): The proton adjacent to the nitro group.

-

5.00–5.20 (s, 2H,

-

3.75–3.85 (s, 3H,

Note: The 1,5-isomer typically shows a significant shift in the methylene protons and different coupling constants for the ring protons due to the proximity of the nitro group.

Applications in Research

Medicinal Chemistry Scaffold

The 3-nitropyrazole moiety is a bioisostere for various aromatic rings. The ester group provides a "handle" for further functionalization:

-

Hydrolysis: Converts to the carboxylic acid for amide coupling.

-

Reduction: The nitro group can be reduced to an amine (

) using

Energetic Materials

Nitro-substituted azoles are key components in the development of Insensitive Munitions (IM). The high nitrogen content and the nitro group contribute to a positive enthalpy of formation, while the ester chain can be used to link this energetic unit into polymers (energetic binders).

Figure 2: Downstream applications in pharmaceutical and material sciences.

Safety & Handling Protocol

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Energetic Hazard: While mononitro compounds are generally stable, they should be treated with caution. Avoid heating large quantities in closed vessels.

PPE Requirements:

-

Nitrile gloves (double gloving recommended for nitro compounds).

-

Chemical splash goggles.

-

Fume hood operation is mandatory to avoid inhalation of dust or vapors.

References

-

Alchimica. Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Product Entry. Retrieved from

-

MySkinRecipes. Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Chemical Specifications. Retrieved from

-

National Institutes of Health (PubChem). Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Analogous Structure Data). Retrieved from

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Context on Pyrazole Alkylation Regiochemistry). Retrieved from

-

ChemScene. Methyl 2-(1H-pyrazol-1-yl)acetate MSDS and Properties. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] This guide delves into the specific applications and strategic importance of a key derivative, Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate . We will explore its synthesis, chemical versatility, and role as a pivotal intermediate in the development of novel bioactive molecules. This document serves as a technical resource for researchers and drug development professionals, providing insights into the strategic utilization of this compound, detailed experimental considerations, and a forward-looking perspective on its potential in contemporary drug discovery.

The Strategic Value of the Pyrazole Scaffold

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[3][4] It is metabolically stable, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (N), and can act as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles.[2][3] Its structural versatility has led to the development of drugs across a vast range of therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), kinase inhibitors for oncology (e.g., Crizotinib), and treatments for erectile dysfunction (e.g., Sildenafil).[1][3][5]

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is not merely another derivative; it is a strategically designed building block. Its structure incorporates three key features that enable a broad scope of chemical modifications:

-

The 3-Nitro Group: This powerful electron-withdrawing group serves two purposes. It can be a critical pharmacophoric element in its own right or, more commonly, act as a synthetic handle. Its reduction to a primary amine unlocks a vast potential for derivatization, fundamentally altering the electronic properties of the scaffold and providing a vector for exploring structure-activity relationships (SAR).

-

The N1-Acetate Moiety: The methyl ester at the N-1 position provides a second, orthogonal site for chemical elaboration. It can be hydrolyzed to a carboxylic acid, enabling amide bond formation—a ubiquitous linkage in pharmaceuticals—or can be modified through various other ester chemistries.

-

The Pyrazole Core: The inherent stability and aromaticity of the pyrazole ring provide a rigid and reliable foundation upon which complex molecular architectures can be built.[6]

This trifecta of functionality makes Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate a highly valuable intermediate for constructing diverse chemical libraries aimed at a wide array of biological targets.[7]

Table 1: Physicochemical Properties of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

| Property | Value | Reference |

| CAS Number | 1006993-54-9 | [7] |

| Molecular Formula | C₆H₇N₃O₄ | [7] |

| Molecular Weight | 185.14 g/mol | [7] |

| Appearance | Typically a solid | - |

| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis | [7] |

Synthesis and Key Chemical Transformations

The utility of a building block is defined by its accessibility and the predictability of its subsequent reactions. Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is typically prepared via a straightforward and scalable two-step sequence.

Core Synthesis Pathway

The synthesis begins with the nitration of pyrazole to form 3-nitro-1H-pyrazole, a common starting material.[8] This is followed by a nucleophilic substitution reaction, specifically the N-alkylation of the pyrazole ring with a methyl haloacetate ester, such as methyl bromoacetate or methyl chloroacetate, in the presence of a suitable base.

Caption: General synthetic route for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

Foundational Derivatization Reactions

The true power of this intermediate lies in the orthogonal reactivity of its two functional groups. These transformations are the primary steps in leveraging the scaffold for drug discovery campaigns.

Caption: Key derivatization pathways from the core intermediate.

-

Causality of Experimental Choice: The reduction of the nitro group is a pivotal step. Using catalytic hydrogenation (H₂/Pd) is often preferred for its clean reaction profile, while chemical reductants like tin(II) chloride (SnCl₂) are robust and effective for substrates that may be sensitive to hydrogenation conditions. The resulting 3-amino pyrazole is a strong electron-donating group, which dramatically alters the electronics of the pyrazole ring and provides a nucleophilic handle for building diverse structures. Similarly, base-catalyzed hydrolysis of the ester is a standard, high-yielding reaction that provides the carboxylic acid precursor essential for constructing amide libraries via peptide coupling reagents.

Applications in Medicinal Chemistry Programs

The derivatives of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate are valuable candidates for screening and optimization in various therapeutic areas. The pyrazole scaffold itself is known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[9][10][11]

Anti-inflammatory Drug Discovery

Pyrazole-based compounds are renowned for their anti-inflammatory effects, most famously exemplified by the selective COX-2 inhibitor Celecoxib.[12] The 3-amino-1H-pyrazole scaffold, readily accessible from the title compound, can be used to design novel nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

-

Design Strategy: The amino group can be acylated or sulfonylated to mimic the pharmacophores of known COX inhibitors. The N1-acetic acid side chain (after hydrolysis) can be used to improve solubility or to target additional binding pockets within the enzyme active site.

Antimicrobial Agents

The urgent need for new antibiotics has driven research into novel heterocyclic scaffolds. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[1][14]

-

Design Strategy: The nitro group itself can contribute to antimicrobial activity, particularly against anaerobic bacteria and certain parasites. Alternatively, libraries of amides and sulfonamides can be generated from the 3-amino derivative and screened against panels of pathogenic microbes like Staphylococcus aureus and Escherichia coli.[9]

Oncology and Kinase Inhibition

The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors, with numerous approved drugs targeting various kinases.[5] The structural versatility of the scaffold allows it to be adapted to the ATP-binding sites of different kinases.

-

Design Strategy: The N1-side chain can be extended and functionalized to interact with the solvent-exposed region of the kinase or to form hydrogen bonds with the hinge region. The substituent at the 3-position (derived from the nitro group) can be tailored to occupy hydrophobic pockets or form specific interactions to enhance potency and selectivity. This scaffold is an excellent starting point for developing inhibitors of targets like Aurora kinases, JAK kinases, or B-Raf.[5]

Caption: Conceptual workflow for utilizing the scaffold in a drug discovery project.

Experimental Protocol: Synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

This protocol describes a representative, self-validating procedure for the N-alkylation of 3-nitro-1H-pyrazole.

Objective: To synthesize Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate from 3-nitro-1H-pyrazole and methyl bromoacetate.

Materials:

-

3-nitro-1H-pyrazole (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-nitro-1H-pyrazole in anhydrous DMF, add anhydrous K₂CO₃. Stir the suspension at room temperature for 20 minutes.

-

Add methyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

In-process Control (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure product.

Validation & Characterization:

-

¹H NMR: Confirm the structure by identifying characteristic peaks for the pyrazole ring protons and the singlet peaks for the methylene (-CH₂-) and methyl (-OCH₃) groups of the acetate moiety.

-

Mass Spectrometry: Confirm the molecular weight of the product (m/z = 186.05 for [M+H]⁺).

-

Purity: Assess purity by HPLC analysis.

Future Perspectives

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery.[4][15] Its strategic design allows for rapid and divergent synthesis of compound libraries, making it ideal for high-throughput screening campaigns. Furthermore, its application in fragment-based drug discovery is promising, where the core scaffold can be used to identify initial low-affinity hits that are subsequently optimized by elaborating the functional handles. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, versatile and strategically designed building blocks like Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate will remain indispensable to the medicinal chemist's toolkit.

References

- MySkinRecipes. Methyl2-(3-nitro-1h-pyrazol-1-yl)

- Shah, P., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(1), 2.

-

Bieliaieva, O. O., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9][16]triazin-7(6H). Molecules, 25(18), 4289.

- Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(12), 1-6.

- Gomha, S. M., et al. (2018).

- Sahu, J. K., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Asian Journal of Pharmacy and Technology, 14(1), 60-69.

- ChemicalBook. 3-Nitro-1H-pyrazole synthesis.

- Kumar, K., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-922.

- Yadav, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10.

- Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Biointerface Research in Applied Chemistry, 24(1), 625-635.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463.

- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.

- Ali, M. A., & Ismail, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023.

- Ali, M. A., & Ismail, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023.

- International Journal of Pharmaceutical Sciences and Research. (2020). Pyrazoline Heterocyclic: a review. International Journal of Pharmaceutical Sciences and Research, 11(5), 2086-2097.

- Ilie, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488.

- Asiri, A. M., & Khan, S. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank, 2013(3), M806.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Methyl2-(3-nitro-1h-pyrazol-1-yl)acetate [myskinrecipes.com]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academicstrive.com [academicstrive.com]

- 11. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. connectjournals.com [connectjournals.com]

- 16. derpharmachemica.com [derpharmachemica.com]

Strategic Utilization of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in Medicinal Chemistry

CAS: 1006993-54-9 Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol [1][2]

Executive Summary

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a high-value heterocyclic building block, primarily utilized as a "scaffold enabler" in the synthesis of kinase inhibitors and antimicrobial agents.[1][2] Its value lies in its bifunctionality: the nitro group serves as a masked amine (precursor to privileged amino-pyrazole pharmacophores), while the methyl ester provides a handle for cyclization or further chain extension.[1][2]

This guide moves beyond basic catalog data to address the critical challenges in working with this molecule: regio-isomerism during synthesis and supply chain validation .

Part 1: Critical Material Attributes & Supply Chain Validation[1][2]

The Regiochemistry Trap

The core challenge with CAS 1006993-54-9 is not its stability, but its identity.[1][2] The precursor, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium.[1][2] Alkylation with methyl bromoacetate inevitably produces two isomers:

-

The Target (1,3-isomer): Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.[1][2]

-

The Impurity (1,5-isomer): Methyl 2-(5-nitro-1H-pyrazol-1-yl)acetate.[1][2]

Many commercial batches labeled as "95% pure" may actually be a mixture of these regioisomers.[1][2] As a researcher, you must validate the regiochemistry before committing the material to a GMP campaign.[1][2]

Supplier Evaluation Framework

Do not rely solely on Certificate of Analysis (CoA) purity values. Demand the following raw data:

| Validation Metric | Acceptance Criteria | Scientific Rationale |

| 1H NMR (DMSO-d6) | Distinct shift in pyrazole protons.[1][2] | The H-5 proton in the 3-nitro isomer typically resonates downfield compared to the H-3 proton in the 5-nitro isomer due to the anisotropic effect of the adjacent nitro group.[1][2] |

| NOESY / HMBC | Critical: Correlation between N-CH₂ protons and H-5. | Definitive Proof: In the target (3-nitro), the N-methylene group is close to H-5.[1][2] In the 5-nitro impurity, the N-methylene is close to the Nitro group, showing no H-proton correlation.[1][2] |

| HPLC Purity | >98% (Area %) | Separating the 1,3 and 1,5 isomers is difficult on standard C18 columns; requires phenyl-hexyl or specialized stationary phases.[1][2] |

Recommended Sourcing Strategy

While specific stock fluctuates, the following classes of suppliers are statistically most reliable for nitropyrazole building blocks:

-

Primary Tier (Catalog): Enamine, Combi-Blocks, ChemScene.[1][2]

-

Secondary Tier (Aggregators): MolPort, eMolecules (Use only if they disclose the original manufacturer).[1][2]

Part 2: Synthetic Architecture & Mechanism[1][2][3]

The synthesis of this molecule follows a classic S_N2 mechanism, but the regioselectivity is governed by the interplay between steric hindrance and electronic density of the pyrazole nitrogens.[1][2]

Regioselective Synthesis Workflow

The following diagram illustrates the bifurcation point where the impurity is generated.

Figure 1: Bifurcation pathway in the alkylation of 3-nitropyrazole. The steric bulk of the nitro group generally disfavors the formation of the 1,5-isomer (Impurity), but solvent choice (DMF vs THF) significantly impacts the ratio.[1][2]

Part 3: Experimental Protocol (Downstream Application)

The most common application of CAS 1006993-54-9 is the reduction of the nitro group to an amine, followed by cyclization to form pyrazolo-fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[1][2]

Protocol: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester.[1][2] Precaution: Nitro compounds are potential energetic materials.[1][2] Work on small scale (<5g) first.

Materials

-

Substrate: Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq)

-

Catalyst: 10% Pd/C (50% water wet) (10 wt% loading)

-

Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30 psi)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).

-

Inerting: Sparge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (critical to prevent catalyst ignition).

-

Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.[1][2] Ensure it is water-wet or add under an inert blanket.[1][2]

-

Hydrogenation:

-

Monitoring: Monitor via LC-MS. Look for the disappearance of M+ (185) and appearance of the amine mass (M+ = 155).[1][2]

-

Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1][2]

-

Isolation: Concentrate the filtrate in vacuo. The resulting amine is often unstable and prone to oxidation; use immediately in the next coupling step.[1][2]

Workflow Diagram: From Sourcing to Scaffold

Figure 2: Operational workflow for integrating CAS 1006993-54-9 into a drug discovery campaign.

Part 4: References

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 56965873, Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. Retrieved from [Link][1][2]

-

Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Contextual grounding for pyrazole regioselectivity). Retrieved from [Link]

-

SciSpace. (2023).[1][2] Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. (Demonstrates utility of pyrazole-acetate scaffolds). Retrieved from [Link]

Sources

3-Nitropyrazole-1-Acetic Acid Methyl Ester: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 3-nitropyrazole-1-acetic acid methyl ester, a versatile building block poised for significant impact in contemporary drug discovery. We will delve into its synthesis, explore its chemical reactivity, and showcase its application in the construction of diverse and potent therapeutic agents. This document serves as a comprehensive resource, providing both the theoretical underpinnings and practical methodologies necessary to harness the full potential of this important chemical entity.

The Strategic Advantage of the Pyrazole Core in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for drug design.[3] Pyrazole-containing drugs have demonstrated efficacy across a remarkable range of therapeutic areas, including oncology, inflammation, infectious diseases, and cardiovascular conditions.[4][5] Notable examples of blockbuster drugs incorporating the pyrazole moiety underscore its significance in the pharmaceutical landscape.[2]

The value of the pyrazole scaffold lies in its:

-

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable characteristic for drug candidates.

-

Diverse Biological Activities: The inherent biological activity of the pyrazole nucleus, coupled with the ability to introduce a wide range of substituents, has led to the discovery of compounds with diverse pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[6]

Synthesis of 3-Nitropyrazole-1-Acetic Acid Methyl Ester: A Gateway to Innovation

The strategic placement of the nitro group and the acetic acid methyl ester moiety on the pyrazole core makes this building block a highly valuable precursor for a multitude of chemical transformations. The synthesis typically proceeds through a multi-step sequence, beginning with the nitration of pyrazole.

Synthesis of the 3-Nitropyrazole Intermediate

The initial and critical step is the formation of 3-nitropyrazole. A common and effective method involves a two-step process: N-nitration followed by thermal rearrangement.[7][8]

Step 1: N-Nitration of Pyrazole

Pyrazole is first nitrated at the N1 position to form 1-nitropyrazole. This is typically achieved using a mixture of nitric acid and acetic anhydride.[9] More recently, the use of sulfuric acid as a proton donor in place of acetic acid and acetic anhydride has been reported as an innovative improvement.[7]

Step 2: Thermal Rearrangement to 3-Nitropyrazole

The resulting 1-nitropyrazole is then subjected to thermal rearrangement to yield the desired 3-nitropyrazole. This rearrangement is often carried out in a high-boiling solvent such as n-octanol.[7] The nitro group migrates from the nitrogen to the C3 position of the pyrazole ring. This process has been optimized to achieve high yields.[8] The presence of the nitro group at the 3-position imparts distinct chemical properties, including increased reactivity.[10]

Experimental Protocol: Synthesis of 3-Nitropyrazole [7][8]

Materials:

-

Pyrazole

-

Nitric Acid (concentrated)

-

Sulfuric Acid (concentrated) or Acetic Anhydride

-

n-Octanol

Procedure:

-

N-Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or acetic anhydride) while maintaining the temperature below 15°C. Stir the mixture for approximately 3.5 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated N-nitropyrazole is then collected by filtration and washed with cold water until the washings are neutral.

-

Thermal Rearrangement: Suspend the obtained N-nitropyrazole in n-octanol and reflux the mixture at 185-190°C. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture and collect the precipitated 3-nitropyrazole by filtration. The product can be further purified by recrystallization.

N-Alkylation to Afford 3-Nitropyrazole-1-Acetic Acid Methyl Ester

With 3-nitropyrazole in hand, the next step is the N-alkylation of the pyrazole ring with a suitable reagent to introduce the acetic acid methyl ester side chain. This is a standard procedure in heterocyclic chemistry.

Experimental Protocol: Synthesis of 3-Nitropyrazole-1-Acetic Acid Methyl Ester

Materials:

-

3-Nitropyrazole

-

Methyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitropyrazole in the chosen solvent.

-

Addition of Base: Add the base portion-wise to the solution at room temperature.

-

Addition of Alkylating Agent: Slowly add methyl bromoacetate to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-nitropyrazole-1-acetic acid methyl ester.

Chemical Reactivity and Synthetic Utility

The true power of 3-nitropyrazole-1-acetic acid methyl ester as a building block lies in the distinct reactivity of its functional groups. The nitro group and the ester moiety provide orthogonal handles for a wide range of chemical transformations, allowing for the systematic construction of complex molecular architectures.

Transformations of the Nitro Group

The electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and can itself be transformed into other valuable functional groups.[10]

-

Reduction to an Amino Group: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite.[11][12][13] The resulting 3-aminopyrazole derivative is a key intermediate for the synthesis of a wide range of compounds through reactions such as acylation, sulfonylation, and diazotization.

-

Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is less common than in other aromatic systems.

Transformations of the Ester Group

The methyl ester of the acetic acid side chain provides a versatile handle for further modifications.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Applications in the Synthesis of Biologically Active Molecules

The strategic combination of a modifiable nitro group and an ester functionality makes 3-nitropyrazole-1-acetic acid methyl ester a powerful tool for generating libraries of diverse compounds for biological screening. The derivatives of this building block have shown promise in various therapeutic areas.[6][14]

Case Study: Synthesis of Pyrazolo[1,5-d][1][2][5]triazin-7(6H)-ones

A notable application of nitropyrazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-d][1][2][5]triazin-7(6H)-ones.[11][15] These compounds have been investigated for their potential biological activities.[12][16] The synthesis involves the intramolecular cyclization of appropriately substituted nitropyrazole precursors.[16] The nitro group in these final products can then be reduced to an amino group, which can be further derivatized to explore structure-activity relationships.[11][12]

Data Presentation

Table 1: Physicochemical Properties of 3-Nitropyrazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [17] |

| Molecular Weight | 113.08 g/mol | [17] |

| CAS Number | 26621-44-3 | [18] |

| Appearance | Crystalline solid | [10] |

| LogP (octanol/water) | -0.164 | [18] |

Visualization of Key Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.

Caption: Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement.

Caption: N-Alkylation of 3-Nitropyrazole.

Caption: Key Functional Group Transformations.

Conclusion

3-Nitropyrazole-1-acetic acid methyl ester represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its straightforward synthesis, coupled with the orthogonal reactivity of its nitro and ester functionalities, provides medicinal chemists with a powerful platform for the rapid generation of diverse molecular scaffolds. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

-

Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

U.S. National Library of Medicine. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

U.S. National Library of Medicine. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Frontiers Media S.A. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. [Link]

-

U.S. National Library of Medicine. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). [Link]

-

Semantic Scholar. (2004). Synthesis of 3-Nitropyrazole. [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

-

U.S. National Library of Medicine. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6 H)-ones and Derivatives. [Link]

-

Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

- Google Patents. (2022, May 3). Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole.

-

U.S. National Library of Medicine. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. [Link]

-

ResearchGate. (2025, September 4). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. [Link]

-

U.S. National Library of Medicine. (n.d.). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole - Google Patents [patents.google.com]

- 10. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 11. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pyrazole, 3-nitro- (CAS 26621-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Isomeric Distinction of 3-Nitro and 4-Nitro Pyrazole Acetate Derivatives for Drug Development

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including the anti-inflammatory agent celecoxib and the antiviral lenacapavir.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold whose physicochemical and biological properties can be finely tuned through substitution.[3][4] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[4]

The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrazole ring, influencing its reactivity, acidity, and potential as a pharmacophore. However, the constitutional isomerism of nitration—specifically, substitution at the 3- versus the 4-position—gives rise to two distinct molecules with unique chemical personalities. This guide provides an in-depth analysis of the critical differences between 3-nitro and 4-nitro pyrazole acetate derivatives, offering researchers and drug developers the foundational knowledge needed to select the appropriate isomer for their specific therapeutic applications.

Part 1: Structural and Electronic Divergence

The location of the nitro group is the primary determinant of the molecule's electronic character, which in turn governs its reactivity and interaction with biological targets.

1.1. Electronic Influence and Tautomerism

The pyrazole ring is a π-excessive system. The nitro group exerts a strong-negative inductive (-I) and-negative mesomeric (-M) effect, withdrawing electron density from the ring.

-

4-Nitro Pyrazole: The nitro group at the C4 position symmetrically deactivates the ring. Electrophilic substitution, which preferentially occurs at the 4-position in an unsubstituted pyrazole, is strongly disfavored.[5][6] The electron withdrawal acidifies the N-H proton, making it more susceptible to deprotonation.

-

3-Nitro Pyrazole: With the nitro group at the C3 position, adjacent to the "pyridine-like" nitrogen (N2), the electronic effects are asymmetric. This position experiences significant electron withdrawal, influencing the adjacent N-H "pyrrole-like" nitrogen (N1) and the C5 position. This asymmetry can lead to more complex reactivity patterns and dipole moments compared to the 4-nitro isomer.

These electronic differences directly impact the preferred tautomeric forms of the pyrazole ring, which is a crucial consideration for how the molecule presents itself to a binding pocket.

Diagram 1: Isomeric Structures

Caption: Chemical structures of the target acetate derivatives.

1.2. Acidity and Physicochemical Properties

The position of the electron-withdrawing nitro group directly affects the pKa of the pyrazole N-H proton. The increased acidity is a direct consequence of the stabilization of the resulting pyrazolate anion.

| Property | 3-Nitropyrazole | 4-Nitropyrazole | Rationale |

| Melting Point | 174–175 °C[7] | 163–165 °C[7] | Differences in crystal packing and intermolecular forces. |

| pKa | Predicted lower | 9.63[8] | The C3 position's proximity to N1 enhances inductive withdrawal, potentially leading to greater stabilization of the conjugate base compared to the C4 position. |

| Solubility | Soluble in polar organic solvents[9] | Soluble in polar organic solvents[9] | The presence of the nitro and pyrazole N-H groups allows for hydrogen bonding with polar solvents. |

Part 2: Synthesis and Reactivity—A Tale of Two Pathways

The synthesis of 3-nitro and 4-nitro pyrazoles proceeds through fundamentally different pathways, a direct consequence of the inherent reactivity of the pyrazole ring. Electrophilic nitration of pyrazole itself typically yields the 4-nitro derivative as the major product.[7] To achieve the 3-nitro substitution, a strategy involving rearrangement is required.

Diagram 2: Synthetic Workflow Overview

Caption: Distinct synthetic routes for 3-nitro and 4-nitro pyrazole derivatives.

Experimental Protocol 1: Synthesis of Ethyl 4-Nitro-1H-pyrazole-1-acetate

Causality: This protocol utilizes direct electrophilic nitration, which is regioselective for the C4 position of the pyrazole ring due to the directing effects of the ring nitrogens. The subsequent N-alkylation is a standard procedure for functionalizing the pyrazole N-H group.

Step 1: Synthesis of 4-Nitropyrazole [7]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 5 mL) to pyrazole (e.g., 2.0 g).

-

Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The precipitate is the crude 4-nitropyrazole.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Validation: Recrystallize the crude product from an appropriate solvent (e.g., ether/hexane[7]). Confirm identity and purity via melting point determination and spectroscopic analysis (NMR, IR).

Step 2: Synthesis of Ethyl 4-Nitro-1H-pyrazole-1-acetate

-

Dissolve the dried 4-nitropyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, ~1.5 equivalents), to the solution to deprotonate the pyrazole nitrogen.

-

Add ethyl bromoacetate (BrCH₂CO₂Et, ~1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Validation: Purify the resulting crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Experimental Protocol 2: Synthesis of Ethyl 3-Nitro-1H-pyrazole-1-acetate

Causality: This synthesis avoids direct nitration of the pyrazole ring. Instead, it proceeds through an N-nitrated intermediate. The subsequent high-temperature, uncatalyzed thermal rearrangement favors migration of the nitro group to the C3 position.[10][11] This is a classic example of leveraging reaction mechanisms to achieve a specific, less-favored isomer.

Step 1: Synthesis of 1-Nitropyrazole [7]

-

Dissolve pyrazole (1 equivalent) in acetic anhydride at 0 °C.

-

Slowly add nitric acid (1 equivalent) while maintaining the temperature below 10 °C.

-

Stir the mixture for 30-60 minutes, then pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Validation: Remove the solvent under reduced pressure. The crude 1-nitropyrazole can be used directly or purified further.

Step 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement [10][12]

-

Dissolve the 1-nitropyrazole from the previous step in a high-boiling solvent like benzonitrile.

-

Heat the solution to reflux (approx. 180-190 °C) for 2-3 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature, which should cause the 3-nitropyrazole to precipitate.

-

Dilute the mixture with a non-polar solvent like hexane to enhance precipitation.

-

Filter the solid product, wash with hexane, and dry.

-

Validation: The product can be recrystallized from water.[7] Confirm identity and purity via melting point and spectroscopy.

Step 3: Synthesis of Ethyl 3-Nitro-1H-pyrazole-1-acetate

-

Follow the same N-alkylation procedure as described in Protocol 1, Step 2, using 3-nitropyrazole as the starting material.

-

Validation: Purify and characterize the final product using chromatography and spectroscopy to confirm its structure as the 3-nitro isomer.

Part 3: Spectroscopic and Analytical Differentiation

The distinct electronic environments of the 3-nitro and 4-nitro isomers result in unique and predictable spectroscopic signatures, allowing for unambiguous identification.

Diagram 3: Comparative Analysis Framework

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. acrhem.org [acrhem.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752) | 73305-81-4 [evitachem.com]

- 10. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

Advanced Synthesis of N-Alkylated Nitropyrazoles: A Technical Guide

Audience: Researchers, Senior Scientists, and Process Chemists in Energetic Materials and Pharmaceutical Development.

Executive Summary: The Strategic Value of N-Alkylated Nitropyrazoles

N-alkylated nitropyrazoles represent a critical intersection between high-energy density materials (HEDMs) and precision pharmacology. In energetics, the N-functionalization of compounds like 3,4-dinitropyrazole (DNP) and 3,5-DNP transforms high-melting, sensitive solids into melt-castable, thermally stable liquids (e.g., N-methyl-3,4-DNP).[1] In drug discovery, the nitropyrazole core serves as a bioisostere and a precursor to aminopyrazoles found in kinase inhibitors.

This guide moves beyond generic alkylation procedures. It dissects the mechanistic nuances of regioselectivity—the primary bottleneck in nitropyrazole synthesis—and provides self-validating protocols for high-yield production.

Mechanistic Landscape: The Regioselectivity Challenge

The core challenge in synthesizing N-alkylated nitropyrazoles is controlling N1 vs. N2 selectivity.[2] Unlike symmetric 4-nitropyrazoles, 3-nitropyrazoles exist in a tautomeric equilibrium that complicates electrophilic attack.

The Tautomeric/Anionic Dualism

In solution, neutral 3-nitropyrazole exists primarily as the 3-nitro tautomer (1H-isomer) rather than the 5-nitro form. However, under basic alkylation conditions, the species reacting is the nitropyrazolate anion .

-

N1 Attack (Steric Control): Attack at the nitrogen adjacent to the nitro group is sterically hindered but electronically distinct.

-

N2 Attack (Thermodynamic Control): Attack at the distal nitrogen often yields the thermodynamically more stable isomer (1-alkyl-3-nitropyrazole) by avoiding peri-interactions with the nitro group.

Visualization: Regioselective Pathways

The following diagram illustrates the bifurcation point where solvent polarity and cation coordination dictate the product ratio.

Caption: Mechanistic bifurcation in 3-nitropyrazole alkylation. Cation choice directs N1 (chelation) vs N2 (sterics).

Synthetic Strategies & Protocols

Method A: Direct Base-Mediated Alkylation (The Workhorse)

Best for: Simple alkyl halides (MeI, Allyl Bromide) and energetic material synthesis (3,5-DNP derivatives).

This method relies on the "melt" approach or polar aprotic solvents. For energetic materials, avoiding solvent waste is crucial.

Critical Process Parameters (CPPs):

-

Base Selection:

-

K₂CO₃/MeCN: Standard for mild alkylations. Promotes thermodynamic control.

-

NaH/DMF: Essential for unreactive electrophiles but poses safety risks with polynitro compounds (exotherms).

-

-

Temperature: 60°C is the "sweet spot" for 3,5-DNP allylation to balance rate vs. polymerization of the allyl group.

Protocol 1: Synthesis of 1-Allyl-3,5-Dinitropyrazole

Target: Energetic Plasticizer Precursor

-

Preparation: Charge a 3-neck flask with 3,5-dinitropyrazole (3,5-DNP) (1.0 eq) and Acetonitrile (MeCN) (10 vol).

-

Activation: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. Note: TEA acts as both base and solubilizer. Stir for 15 min until the solution clears (formation of triethylammonium salt).

-

Alkylation: Add Allyl Bromide (1.5 eq) dropwise, maintaining internal temp <10°C.

-

Reaction: Warm to room temperature, then heat to 60°C for 12 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Cool to RT. Dilute with DCM. Wash with water (x3) to remove TEA salts. Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. If necessary, pass through a short silica plug.

-

Self-Validation: ¹H NMR must show disappearance of the broad NH signal (>13 ppm) and appearance of allyl multiplets at 5.0–6.0 ppm.

-

Method B: The Mitsunobu Protocol (Precision)

Best for: Complex alcohols, chiral centers, and 4-nitropyrazole functionalization.

The Mitsunobu reaction avoids the basic conditions that might decompose sensitive polynitro substrates or racemize chiral alcohols. It is particularly effective for 4-nitropyrazole due to its pKa (~9.6), which matches the acidity requirement for the betaine intermediate.

Protocol 2: Mitsunobu Alkylation of 4-Nitropyrazole

Target: Pharmaceutical Intermediates

-

Setup: Under Argon, dissolve 4-nitropyrazole (1.0 eq), Triphenylphosphine (PPh₃) (1.5 eq), and the Alcohol (1.0 eq) in anhydrous THF (10 vol).

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

-

Why: Slow addition prevents overheating and minimizes hydrazine byproduct formation.

-

-

Incubation: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Concentrate solvent. Triturate residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[3] Filter.

-

Purification: Flash chromatography is required to remove residual hydrazine dicarboxylates.

Visualization: Mitsunobu Cycle for Nitropyrazoles

Caption: Mitsunobu cycle. 4-Nitropyrazole acidity drives betaine protonation, enabling SN2 displacement.

Comparative Analysis of Methods

| Feature | Base-Mediated (Method A) | Mitsunobu (Method B) | Michael Addition (Method C) |

| Primary Substrates | 3,5-DNP, 3,4-DNP, 3-NP | 4-NP, 3-NP | 3-NP, 4-NP |

| Electrophile | Alkyl Halides / Sulfonates | Primary/Secondary Alcohols | Electron-deficient Alkenes |

| Regioselectivity | Mixed (Solvent dependent) | Steric dependent | High (N1 favored often) |

| Conditions | Basic, Heating often req. | Neutral/Mild, 0°C to RT | Catalyst-free or Mild Base |

| Yield (Typical) | 70–95% | 80–95% | 90–99% |

| Safety Profile | High Risk: Exotherms with polynitro species | Moderate: Azo compounds are shock sensitive | Green: Atom economical |

Troubleshooting & Safety (E-E-A-T)

Safety: The Energetic Hazard

-

Explosive Potential: Polynitropyrazoles (especially 3,4,5-trinitro and dinitro variants) are energetic materials.[4][5] They are sensitive to impact and friction.[6]

-

Self-Validation Rule: Never scale up a reaction involving >3 nitro groups on a pyrazole ring without DSC (Differential Scanning Calorimetry) data.

-

Azides: Avoid using sodium azide for alkylation precursors in halogenated solvents (formation of diazidomethane).

Troubleshooting Regioselectivity

-

Problem: Low N1/N2 ratio in 3-nitropyrazole alkylation.

-

Solution: Switch solvent from DMF to Toluene (if solubility permits) or use MgBr₂ as an additive. Magnesium coordinates with the nitro group oxygen and the N1 nitrogen, directing the alkylating agent to the N1 position via a chelated transition state.

References

-

Vertex AI Search. (2025). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Link

-

Vertex AI Search. (2025). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. PMC. Link

-

Vertex AI Search. (2025). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link

-

Vertex AI Search. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link[7]

-

Vertex AI Search. (2025).[8] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles (Journal Article) | OSTI.GOV [osti.gov]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary

This guide details the optimized protocol for synthesizing Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate via the

The core challenge in this synthesis is regioselectivity . 3-Nitropyrazole exists in a tautomeric equilibrium, leading to potential alkylation at either the

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, 3-nitropyrazole, is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized over the pyrazole ring.

-

Target (1,3-isomer): Alkylation at the nitrogen distal to the nitro group.

-

Byproduct (1,5-isomer): Alkylation at the nitrogen adjacent to the nitro group.

Mechanistic Insight: The nitro group is strongly electron-withdrawing. This reduces the nucleophilicity of the adjacent nitrogen (

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the reaction pathway.

Figure 1: Mechanistic pathway showing the regioselective preference for the 1,3-isomer due to steric and electronic factors.

Materials & Safety Profile

CRITICAL WARNING: Nitropyrazoles are potentially energetic materials.[1] While 3-nitropyrazole is relatively stable compared to polynitro analogs, it should be treated with respect. Avoid friction, shock, and excessive heat.

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Hazards |

| 3-Nitropyrazole | 113.07 | 1.0 | Substrate | Irritant, Energetic (Potential) |

| Methyl Bromoacetate | 152.97 | 1.2 | Electrophile | Lachrymator, Corrosive |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Irritant, Hygroscopic |

| DMF (Anhydrous) | 73.09 | - | Solvent | Reprotoxic, Hepatotoxic |

| Ethyl Acetate | 88.11 | - | Workup | Flammable |

Detailed Experimental Protocol

Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 3-nitropyrazole (1.13 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (

, 2.76 g, 20.0 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.-

Note:

is preferred over

-

-

Alkylation: Add Methyl Bromoacetate (1.14 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

-

Exotherm Check: The reaction is generally mild, but monitor temperature.

-

-

Incubation: Heat the reaction mixture to 50°C and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting material (

) should disappear, and two spots will appear: the major product (

-

Workup & Purification

-

Quench: Cool the mixture to RT and pour into Ice-Water (100 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL).-

Why: DMF is water-miscible; copious water is needed to remove it.

-

-

Wash: Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Chromatography: Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Fraction Collection: The 1,5-isomer (minor) typically elutes after or very close to the 1,3-isomer (major) depending on the stationary phase, but often the 1,3-isomer is less polar due to "buried" nitro polarity. Validate fractions by TLC.

-

Purification Workflow Diagram

Figure 2: Workup and purification logic to isolate the target isomer.

Analytical Validation (QC)

To confirm you have the correct isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected Data (1,3-Isomer - Target)

-

NMR (400 MHz,

-

7.60 (d,

-

6.90 (d,

-

5.00 (s, 2H,

-

3.80 (s, 3H,

-

7.60 (d,

-

NOE (Nuclear Overhauser Effect):

-

Irradiation of the

singlet ( -

Reasoning: In the 1,3-isomer, the

group is spatially close to the ring proton at position 5.

-

Expected Data (1,5-Isomer - Byproduct)

-

NMR:

-

Protons often shifted downfield due to proximity to

.

-

-

NOE:

-

Irradiation of the

singlet WILL NOT show enhancement of any ring proton. -

Reasoning: In the 1,5-isomer, the

is flanked by the

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase reaction time at 50°C. |

| Poor Regioselectivity (High 1,5-isomer) | Reaction temperature too high or solvent polarity issue. | Lower temp to RT (longer time). Ensure |

| Product stuck in DMF | Inefficient extraction. | Use more water during quench (10:1 Water:DMF ratio) to force organic product out. |

| Dark/Black Reaction | Decomposition of nitropyrazole.[3] | Check reagent quality. Ensure no localized overheating. |

References

-

Synthesis and Properties of Nitropyrazoles

- Source: MDPI (Molecules). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives."

-

URL:[Link]

-

Regioselectivity in Pyrazole Alkylation

- Source: Journal of Heterocyclic Chemistry / Conicet. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols...

-

URL:[Link]

- Safety Data (3-Nitropyrazole): Source: Cymit Quimica SDS. "3-Nitropyrazole Safety and Handling."

-

NMR Characterization of Regioisomers

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Standard safety precautions for handling nitro-compounds and alkylating agents must be observed.

Sources

Reduction of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate to amino derivatives

An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate via Nitro Group Reduction

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Amino-Pyrazoles

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a critical heterocyclic building block in the realms of medicinal chemistry and drug discovery. The pyrazole scaffold, with its unique arrangement of hydrogen bond donors and acceptors, serves as a privileged structure in the design of molecules targeting a host of biological entities.[1][2] This specific amino-pyrazole derivative is a key intermediate in the synthesis of a wide spectrum of biologically active compounds, including advanced kinase inhibitors for oncological applications.[1] The transformation of its nitro precursor, methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, into the desired amino derivative is a fundamental yet nuanced process.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on various reliable methods for this reduction. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and scientifically grounded. We will explore several field-proven methodologies, from classic metal-acid reductions to modern catalytic hydrogenation, providing detailed step-by-step protocols for each.

Comparative Overview of Reduction Methodologies

The reduction of an aromatic or heteroaromatic nitro group is a cornerstone transformation in organic synthesis.[4] However, the choice of reducing agent is critical to ensure high yield and purity, especially when other potentially reducible functional groups, such as the methyl ester in our target molecule, are present. The primary methods can be broadly categorized as follows:

-

Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile, typically yielding only water as a byproduct.[5] Reagents like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective for reducing both aliphatic and aromatic nitro groups.[6] The primary considerations include the need for specialized high-pressure hydrogenation equipment and potential catalyst poisoning by certain functional groups.[7][8]

-

Dissolving Metal Reductions: These are classic, robust methods that utilize metals in the presence of an acid or a proton source.

-

Tin(II) Chloride (SnCl₂): A widely used reagent that offers mild conditions and good chemoselectivity, often leaving other reducible groups intact.[6][9]

-

Iron (Fe) in Acidic or Neutral Media: Using iron powder with ammonium chloride (Fe/NH₄Cl) is an increasingly popular method.[10] It offers significant advantages from a green chemistry perspective, including the use of an inexpensive metal, essentially neutral reaction conditions, and the generation of more environmentally benign iron oxide waste compared to the hazardous tin salts from SnCl₂ reductions.[10][11][12]

-

-

Sulfur-Based Reducing Agents:

Visualizing the Transformation and Workflow

To provide a clear overview, the general reaction and the subsequent experimental workflow are outlined below.

Caption: General Reaction Scheme.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, researchers must consult the Safety Data Sheet (SDS) for all reagents. These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[16][17][18] Nitro-containing compounds can be energetic and should be handled with care, avoiding shock, friction, and excessive heat.[19]

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and clean but requires a hydrogen source and careful handling of the pyrophoric Pd/C catalyst.

-

Materials and Reagents:

-

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

-

Round-bottom flask, magnetic stirrer, hydrogenation apparatus or balloon setup

-

-

Procedure:

-

In a suitable round-bottom flask, dissolve methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C (0.05–0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Adding the catalyst under inert gas prevents potential ignition of the solvent by the dry catalyst.

-

Securely attach the flask to the hydrogenation apparatus or set up a hydrogen balloon.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient, but higher pressures can be used if available) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

-

Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol. Causality: Celite prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely as it can be pyrophoric.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization or column chromatography if necessary to obtain pure methyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

-

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

A classic, reliable benchtop method that is highly tolerant of other functional groups.[6][9]

-

Materials and Reagents:

-

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0–5.0 eq) to the solution in portions. The reaction is often exothermic.

-

Heat the mixture to reflux (typically 50–80°C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

-

Cool the reaction mixture to room temperature and then dilute it with ethyl acetate.

-

Slowly and carefully pour the mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides, which are insoluble.[10] Be cautious as CO₂ gas will evolve.

-

Continue stirring until all gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

-

Filter the resulting slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

-

Protocol 3: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

A greener, more cost-effective, and operationally simpler alternative to many metal-based reductions.[11][12]

-

Materials and Reagents:

-

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH) and Water

-

Ethyl Acetate (EtOAc)

-

Celite®

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Heat the suspension to reflux (around 80°C) with vigorous stirring.

-

Add a solution of methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol to the refluxing mixture dropwise over 15-20 minutes.

-

Maintain the reaction at reflux, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature.

-